Compound Description: This compound shares a nearly identical structure to methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate. The key difference is the presence of an additional methyl group at the 6-position of the tetrahydronaphthalene ring system. The paper focuses on the crystal structure analysis of AHTN–COOMe, revealing its existence as a racemate due to the racemic precursor. []
Relevance: The close structural similarity to methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate, with only an additional methyl substituent, makes AHTN–COOMe a highly relevant related compound. Both compounds belong to the tetrahydronaphthalene carboxylic acid ester family. []
Compound Description: TTNBP is a retinoid analog that exhibits selective activation of retinoic acid receptors (RARs), particularly RAR subtypes. [, ] This selectivity is attributed to the presence of the 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl moiety. []
Relevance: TTNBP shares the core tetrahydronaphthalene structure with methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate. The differences lie in the substitution pattern on the naphthalene ring and the presence of a propenylbenzoic acid substituent at the 2-position in TTNBP. These structural modifications contribute to the distinct biological activities observed for each compound. [, ]
Compound Description: 3-methyl TTNPB is a potent retinoid that activates both RARs and retinoid X receptors (RXRs). [] The addition of a methyl group at the 3-position of the tetrahydronaphthalene moiety in 3-methyl TTNPB, compared to TTNBP, significantly alters its receptor binding profile. []
Relevance: 3-methyl TTNPB is highly relevant to methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate due to the identical 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthalenyl moiety present in both structures. This highlights the importance of the substitution pattern on the tetrahydronaphthalene core for determining biological activity and receptor selectivity. []
Compound Description: This compound serves as a precursor for synthesizing more potent and selective RXR agonists. [] Adding functional groups, like methyl or chloro, to the 3-position of its tetrahydronaphthalene moiety enhances RXR selectivity. []
Relevance: Although lacking the methyl ester group, 5a shares the core 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl structure with methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate. It highlights how modifications to this core structure, specifically at the 3-position, can significantly impact RXR selectivity. []
Compound Description: Similar to 5a, this compound acts as a precursor in synthesizing potent RXR agonists. [] Introducing functional groups at the 3-position of its tetrahydronaphthalene moiety enhances RXR selectivity. []
Relevance: 6a shares the 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthyl core with methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate, although it lacks the methyl ester group. It further demonstrates how modifications, particularly at the 3-position, can alter the biological activity and receptor selectivity within this class of compounds. []
Compound Description: 6b, also known as LGD1069, is a potent and selective RXR agonist. [] It represents the first RXR-selective retinoid to enter clinical trials for cancer treatment. []
Relevance: 6b exhibits a high degree of structural similarity to methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate, sharing the same substituted tetrahydronaphthalene core. The key difference is the presence of the ethenylbenzoic acid substituent at the 2-position in 6b. This close structural resemblance, alongside its potent RXR selectivity, makes 6b a crucial related compound for understanding structure-activity relationships. []
Compound Description: CMPD1 is a novel, small-molecule GnRH receptor antagonist with potential applications in treating hormone-dependent conditions like prostate, breast, and ovarian cancers, endometriosis, and fertility disorders. [] It exhibits potent binding affinity for GnRH receptors across different species (human, rat, and mouse) with low nanomolar affinities. []
Relevance: CMPD1 shares the core 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthalenyl structure with methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate. The presence of this specific moiety in both compounds, despite their distinct biological activities, highlights its potential significance in interacting with diverse biological targets. []
Compound Description: Compound 5 serves as a novel building block in synthesizing biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives. [] It plays a crucial role in developing a new and alternative synthesis route for the retinoid agonist, disila-bexarotene. []
Relevance: Although structurally different from methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate, compound 5 incorporates the same substituted tetrahydronaphthalene core with silicon atoms replacing specific carbons. This modification leads to the development of "disila" analogs, like disila-bexarotene, which are structurally related to the parent compound and exhibit potentially valuable biological activities. []
Compound Description: Disila-bexarotene is a retinoid agonist synthesized using the novel building block, compound 5. [] It represents a silicon-containing analog of bexarotene, a known retinoid with therapeutic applications. []
Relevance: While not directly mentioned, Disila-bexarotene's synthesis utilizes a building block derived from the same substituted tetrahydronaphthalene core as methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate. This connection, along with its classification as a "disila" analog, implies a structural relationship and potential similarities in biological activities. []
Compound Description: This compound is a key intermediate in the synthesis of Bexarotene. []
Relevance: This compound shares the core 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthalenyl structure with methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate. The presence of this specific moiety in both compounds, despite their distinct biological activities, highlights its potential significance in interacting with diverse biological targets. []
Compound Description: This compound is a key starting material in the stereoselective synthesis of natural products (7S,10R)-2,15-Dihydroxycalamenene and (7S,10R)-2-Methoxycalamenene. []
Relevance: This compound shares the core tetrahydronaphthalene structure with methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate. []
Compound Description: This compound is a key starting material in the stereoselective synthesis of natural products (7R,10R)-2,15-Dihydroxycalamenene and (7R,10R)-2-Methoxycalamenene. []
Relevance: This compound shares the core tetrahydronaphthalene structure with methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate. []
(7R,10S)-2,15-Dihydroxycalamenene
Compound Description: This compound is a natural product. It can be synthesized from (5R,8S)-methyl-4-hydroxy-8-isopropyl-5-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate. []
Relevance: (7R,10S)-2,15-Dihydroxycalamenene is synthesized from a starting material containing the core tetrahydronaphthalene structure, which is also present in the methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate. []
2-Methoxycalamenene
Compound Description: This compound is a natural product. It has two diastereoisomers: (7S,10R)-2-Methoxycalamenene and (7R,10R)-2-Methoxycalamenene. []
Relevance: The two diastereoisomers of 2-Methoxycalamenene are synthesized from starting materials containing the core tetrahydronaphthalene structure, which is also present in the methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.